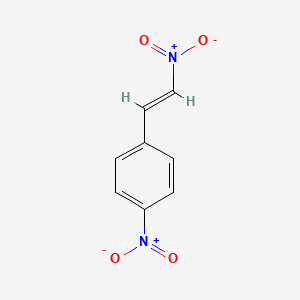

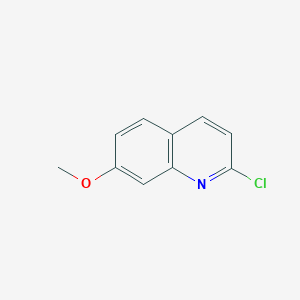

3-Chloro-2-(2-methoxy-ethoxy)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

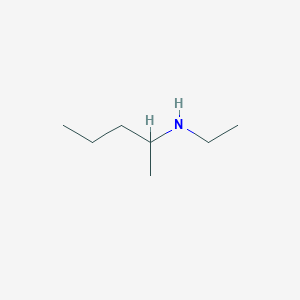

3-Chloro-2-(2-methoxy-ethoxy)-phenylamine, also known as 3-Chloro-2-ME2P, is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. It is used in a variety of applications, ranging from pharmaceuticals to plastics. 3-Chloro-2-ME2P has been studied extensively for its potential therapeutic and industrial applications.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Studies have demonstrated the synthesis of novel compounds from derivatives similar to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine, showcasing their potential antimicrobial activity. For instance, derivatives synthesized through reactions involving similar phenylamine compounds have shown notable in vitro antimicrobial properties, pointing towards their relevance in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Luminescent EuIII Complexes

Research into the applications of phenylamine derivatives in luminescent materials has led to the creation of novel europium(III)-based coordination compounds. These compounds exhibit bright luminescence upon irradiation with near-UV radiation, suggesting their utility in materials science, particularly in creating efficient light-emitting devices (Akerboom et al., 2013).

Nucleophilic Reactions and Structural Studies

The reactivity of chloro-methoxy-phenylamine compounds with various nucleophilic agents has been extensively studied, leading to the synthesis of complex organic structures. These reactions have facilitated a deeper understanding of the mechanisms underlying the formation of pyrrol-2-one derivatives and their polymorphic modifications, as evidenced by X-ray crystallography studies (Kosolapova et al., 2013).

Antiviral Activity of Pyrimidine Derivatives

Research into pyrimidine derivatives related to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine has uncovered compounds with significant antiretroviral activity. These findings highlight the potential of phenylamine derivatives in the development of new treatments for retroviruses, including HIV (Hocková et al., 2003).

Electronic Properties and OLED Application

The impact of polar side groups on the transport and luminescence properties of naphthyl phenylamine compounds has been evaluated, revealing insights into their application in organic light-emitting diodes (OLEDs). These studies demonstrate the potential of chloro-methoxy-phenylamine derivatives in improving the efficiency and performance of OLED devices (Tong et al., 2004).

Propriétés

IUPAC Name |

3-chloro-2-(2-methoxyethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEZLQWRFUUGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281449 |

Source

|

| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-methoxy-ethoxy)-phenylamine | |

CAS RN |

883547-01-1 |

Source

|

| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)